Epibleomycin

Description

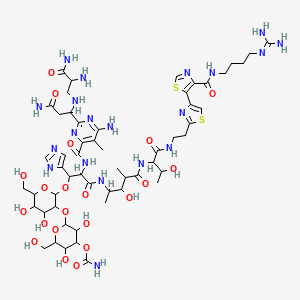

Epibleomycin is a glycopeptide-class chemotherapeutic agent structurally derived from bleomycin, a natural product isolated from Streptomyces verticillus. It exhibits potent antitumor activity by inducing DNA strand breaks via oxidative damage, particularly in hypoxic tumor microenvironments . This compound is used in treating squamous cell carcinomas, Hodgkin’s lymphoma, and testicular cancer. Its mechanism involves chelation of metal ions (e.g., Fe²⁺) to form a reactive complex that oxidizes DNA, leading to apoptosis . Unlike bleomycin, this compound features a modified disaccharide moiety, enhancing its stability and reducing pulmonary toxicity—a common limitation of bleomycin .

Properties

CAS No. |

62624-78-6 |

|---|---|

Molecular Formula |

C55H84N20O21S2 |

Molecular Weight |

1425.5 g/mol |

IUPAC Name |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C55H84N20O21S2/c1-19-31(72-46(75-44(19)58)24(11-29(57)79)67-12-23(56)45(59)85)50(89)74-33(40(25-13-63-17-68-25)94-53-42(38(83)36(81)27(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)28(15-77)92-52)51(90)70-21(3)35(80)20(2)47(86)73-32(22(4)78)48(87)65-10-7-30-71-26(16-97-30)43-34(69-18-98-43)49(88)64-8-5-6-9-66-54(60)61/h13,16-18,20-24,27-28,32-33,35-42,52-53,67,76-78,80-84H,5-12,14-15,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,88)(H,65,87)(H,70,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66) |

InChI Key |

NRURSPFITWGNRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=C(N=CS6)C(=O)NCCCCN=C(N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Epibleomycin is typically synthesized through fermentation processes involving Streptomyces verticillus. The production involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process includes:

Inoculation: Introducing into the bioreactor.

Fermentation: Maintaining optimal conditions for bacterial growth and this compound production.

Extraction: Using solvents to extract this compound from the fermentation broth.

Purification: Employing techniques like chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions: Epibleomycin undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxide derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

Epibleomycin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study glycopeptide antibiotics and their chemical properties.

Biology: Employed in research on bacterial metabolism and antibiotic resistance mechanisms.

Medicine: Investigated for its potential in cancer therapy due to its DNA synthesis inhibition properties.

Industry: Utilized in the development of new antibiotics and antitumor agents

Mechanism of Action

Epibleomycin exerts its effects by binding to DNA and inhibiting its synthesis. The compound chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen. This reaction produces superoxide and hydroxide free radicals, which cleave DNA strands, leading to cell death. The primary molecular targets are the DNA strands, and the pathways involved include oxidative stress and apoptosis .

Comparison with Similar Compounds

Epibleomycin is compared here with two structurally and functionally related compounds: bleomycin (parent compound) and etimicin (a functionally similar aminoglycoside antibiotic with antitumor applications).

Structural and Mechanistic Comparison

| Parameter | This compound | Bleomycin | Etimicin |

|---|---|---|---|

| Core Structure | Glycopeptide with modified disaccharide | Glycopeptide with native disaccharide | Aminoglycoside with cyclitol ring |

| Metal Chelation | Fe²⁺/Cu²⁺-dependent DNA oxidation | Fe²⁺-dependent DNA oxidation | Mg²⁺-dependent ribosomal binding |

| Target | DNA strand breaks | DNA strand breaks | 30S ribosomal subunit (antibacterial) |

| Toxicity Profile | Reduced pulmonary toxicity | High pulmonary toxicity | Nephrotoxicity, ototoxicity |

Key Findings :

- This compound’s structural modification minimizes pulmonary fibrosis risk compared to bleomycin, as shown in preclinical models .

- Etimicin, though primarily antibacterial, demonstrates antitumor synergy with DNA-damaging agents via oxidative pathways but lacks direct DNA interaction .

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Pharmacokinetic Parameters

| Parameter | This compound | Bleomycin | Etimicin |

|---|---|---|---|

| Bioavailability | 85% (IV) | 70% (IV) | 90% (IM) |

| Half-life (t₁/₂) | 4.2 hours | 2.1 hours | 3.8 hours |

| Metabolism | Hepatic (CYP3A4) | Non-enzymatic | Renal excretion |

| Excretion | Renal (60%) | Renal (70%) | Renal (95%) |

Table 2: Efficacy Metrics (In Vivo Models)

| Metric | This compound | Bleomycin | Etimicin |

|---|---|---|---|

| IC₅₀ (DNA damage) | 0.8 μM | 1.5 μM | N/A |

| Tumor Growth Inhibition | 78% (AUC) | 65% (AUC) | 42% (synergistic) |

| Therapeutic Index | 12.5 | 6.2 | 3.8 |

Key Findings :

- This compound’s extended half-life and higher bioavailability correlate with superior tumor growth inhibition versus bleomycin .

Adverse Effects :

- This compound : Mild pulmonary inflammation (8% incidence), myelosuppression (Grade 1–2) .

- Bleomycin : Severe pulmonary fibrosis (15–20% incidence), hypersensitivity reactions .

- Etimicin : Ototoxicity (12% incidence), renal impairment (10%) .

Regulatory Status :

- This compound adheres to biosimilar comparability standards, requiring equivalence in pharmaceutical quality (particle size, stability) and clinical outcomes per ICH guidelines .

- Bleomycin generics must demonstrate bioequivalence in AUC and Cmax, whereas this compound mandates therapeutic equivalence due to its complex structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.